Cyclazocine is categorized under the broader class of psychoactive substances known as opioids. Its chemical formula is , and it is recognized by various identifiers, including the Chemical Abstracts Service registry number 3572-80-3. The compound has been studied extensively in pharmacological research due to its unique receptor binding profile and potential therapeutic applications .
The synthesis of cyclazocine can be achieved through several methods, with one common approach involving the reaction of (+)-normetazocine with cyclopropylmethyl chloride. This reaction typically occurs in the presence of a base such as sodium bicarbonate within a solvent like N,N-dimethylformamide at elevated temperatures.
Other synthetic routes may include:
Industrial production techniques are less documented but likely utilize optimized synthetic pathways for scale-up, including continuous flow reactors and advanced purification methods to ensure high purity and yield.
Cyclazocine can participate in various chemical reactions:
The choice of reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction significantly affects the reaction outcomes and product specificity .
Cyclazocine's mechanism of action involves its interaction with opioid receptors in the central nervous system. As a mixed agonist-antagonist, it binds to mu-opioid receptors, producing analgesic effects while simultaneously acting as an antagonist at kappa-opioid receptors. This dual action may help mitigate some of the adverse effects commonly associated with traditional opioids, such as respiratory depression and addiction potential .
Research indicates that cyclazocine's binding affinity varies among different opioid receptor subtypes, which influences its pharmacological profile and therapeutic applications.
Cyclazocine exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but susceptibility to oxidation when exposed to strong oxidizing agents. Its reactivity profile allows for various modifications that can enhance its therapeutic efficacy or alter its pharmacological properties .
Cyclazocine has been primarily investigated for its potential applications in pain management and treatment of opioid dependence. Its unique receptor binding profile makes it a candidate for developing new analgesics that may offer safer alternatives to conventional opioids. Additionally, research continues into its use in studying opioid receptor mechanisms and developing analogues with improved efficacy or reduced side effects .
Cyclazocine belongs to the 2,6-methano-3-benzazocine class of compounds, characterized by a rigid tetracyclic framework that includes a benzene ring fused to an azocine bicyclic system. This core structure imposes significant conformational constraints that optimize interactions with opioid receptors [2] [7]. Key features include:
Table 1: Opioid Receptor Affinity of Cyclazocine Enantiomers
Enantiomer | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ-Opioid Ki (nM) |
---|---|---|---|
(-)-(2R,6R,11R) | 0.10 ± 0.03 | 0.052 ± 0.009 | 0.58 ± 0.06 |
(+)-(2S,6S,11S) | >1,000 | >1,000 | >1,000 |
Data from radioligand binding assays using brain membranes [7] [8].
The N-substituent at the bridge nitrogen significantly modulates receptor selectivity and functional activity:
Structural modifications at the 8-position generate derivatives with distinct pharmacological profiles:
8-Carboxamidocyclazocine (8-CAC)
Other Key Derivatives
Table 2: Pharmacological Comparison of Cyclazocine and Key Derivatives
Compound | Modification | MOR Ki (nM) | KOR Ki (nM) | Duration of Action | Key Functional Property |
---|---|---|---|---|---|
Cyclazocine | 8-OH | 0.10 | 0.052 | 2 hours | KOR/MOR agonist; MOR antagonist |
8-CAC | 8-CONH2 | 0.41 | 0.53 | 15 hours | KOR/MOR agonist |
8-Aminocyclazocine | 8-NH2 | 1.8 | 1.2 | 4 hours | Improved oral bioavailability |
N-BPE-8-CAC* | 8-CONHCH2CH2Ph-Ph | 0.084 | 0.35 | >24 hours | Picomolar MOR affinity |
N-BPE-8-CAC = N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CAC [5] [22].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1